molecular formula C9H14N2 B13271013 Ethyl[1-(pyridin-4-yl)ethyl]amine

Ethyl[1-(pyridin-4-yl)ethyl]amine

Cat. No.: B13271013
M. Wt: 150.22 g/mol
InChI Key: UZIMLPJUCSIQJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl[1-(pyridin-4-yl)ethyl]amine is a chemical compound with the molecular formula C9H14N2 It is characterized by the presence of an ethyl group attached to a pyridin-4-yl-ethylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl[1-(pyridin-4-yl)ethyl]amine typically involves the reaction of pyridine derivatives with ethylamine under controlled conditions. One common method includes the alkylation of 4-pyridylacetonitrile with ethylamine, followed by reduction to yield the desired amine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl[1-(pyridin-4-yl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives of the original compound .

Scientific Research Applications

Ethyl[1-(pyridin-4-yl)ethyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl[1-(pyridin-4-yl)ethyl]amine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

    4-Aminopyridine: Shares the pyridine core but differs in functional groups.

    N-(pyridin-4-yl)pyridin-4-amine: Similar structure but with additional pyridine rings.

    1-(4-Pyridyl)ethylamine: Closely related but lacks the ethyl group.

Uniqueness: Ethyl[1-(pyridin-4-yl)ethyl]amine is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with biological targets, making it distinct from its analogs .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

N-ethyl-1-pyridin-4-ylethanamine

InChI

InChI=1S/C9H14N2/c1-3-11-8(2)9-4-6-10-7-5-9/h4-8,11H,3H2,1-2H3

InChI Key

UZIMLPJUCSIQJV-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C1=CC=NC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.